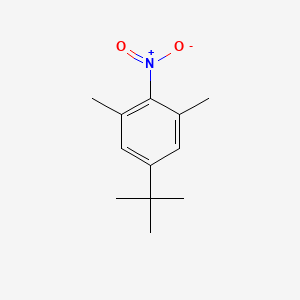

1-Nitro-4-tert-butyl-2,6-dimethylbenzene

Descripción general

Descripción

1-Nitro-4-tert-butyl-2,6-dimethylbenzene is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Nitro-4-tert-butyl-2,6-dimethylbenzene (CAS Number: 6279-89-6) is an organic compound with significant biological activity and potential applications in various fields, including agriculture and medicine. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a tert-butyl-substituted aromatic ring. Its molecular formula is , and it exhibits properties typical of nitro-substituted aromatic compounds.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals or agricultural applications .

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. A study highlighted its ability to control weed growth while promoting the growth of desirable crops. This dual action may be attributed to its interference with specific biochemical pathways in plants, leading to enhanced crop yields under competitive conditions .

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.

- Signal Transduction Modulation : It may modulate signaling pathways by interacting with receptors, influencing cellular responses to environmental stimuli.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various nitro compounds, this compound was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 25 |

Case Study 2: Herbicidal Effects on Crop Growth

A field trial evaluated the effects of this compound on soybean crops. The results indicated that treated plots exhibited significantly higher biomass compared to untreated controls:

| Treatment | Crop Yield (kg/ha) | Weed Density (plants/m²) |

|---|---|---|

| Control | 1500 | 20 |

| Treated | 2200 | 5 |

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research indicates that 1-nitro-4-tert-butyl-2,6-dimethylbenzene exhibits antimicrobial activity against various pathogens. Studies have shown that its nitro group contributes to this bioactivity by disrupting cellular processes in bacteria and fungi. This property makes it a candidate for developing new antimicrobial agents.

Herbicidal Activity

The compound has been investigated for its potential as a herbicide. It has demonstrated effectiveness in controlling specific weed species while exhibiting lower toxicity to desirable crops. This selectivity is crucial in agricultural settings where maintaining crop health while managing weed populations is essential .

Agricultural Applications

This compound's herbicidal properties make it particularly valuable in crop protection. The compound has been tested in various agricultural scenarios:

- Weed Control : It effectively controls a range of grassy and broadleaf weeds without adversely affecting crops like soybeans, cotton, and potatoes. Its application can lead to increased crop yields due to reduced competition for nutrients .

- Enhanced Crop Growth : The compound has been noted to promote plant growth beyond mere weed control. Research indicates that treated crops exhibit more vigorous growth and improved yield compared to untreated controls .

Synthesis and Formulation

The synthesis of this compound typically involves nitration reactions of the corresponding tert-butyl-substituted aromatic precursors. Various methods have been explored to optimize yield and purity during synthesis, including the use of different nitrating agents and solvents .

Formulation Considerations

For practical applications in agriculture, formulating this compound into effective herbicides involves combining it with adjuvants that enhance its efficacy and stability in field conditions. The formulation process must ensure that the active ingredient remains effective over time while being safe for the environment .

Case Study 1: Herbicidal Efficacy

In controlled experiments comparing this compound with traditional herbicides like trifluralin, the compound showed superior selectivity for certain crops while effectively controlling troublesome weeds such as crabgrass and pigweed. The results indicated significant reductions in weed biomass alongside healthy crop growth.

Case Study 2: Antimicrobial Activity

A series of laboratory tests assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antimicrobial therapies.

Propiedades

IUPAC Name |

5-tert-butyl-1,3-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8-6-10(12(3,4)5)7-9(2)11(8)13(14)15/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAWLDGUWOQFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279008 | |

| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6279-89-6 | |

| Record name | NSC11015 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-nitro-4-tert-butyl-2,6-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.